1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride
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Overview
Description
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is a chemical compound with the molecular formula C7H13NO·HCl. It is a bicyclic amine derivative that has applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is known for its unique structure, which includes a bicyclic ring system with an oxygen bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the amine group: The amine group can be introduced through reductive amination or other suitable amination reactions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
- 2-Oxabicyclo[2.2.1]heptan-4-amine, 1-methyl-
- 7-Oxabicyclo[2.2.1]heptane
- 7-Oxabicyclo[4.1.0]heptan-2-one
Comparison: 1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine hydrochloride is unique due to its specific bicyclic structure with an oxygen bridge and an amine group. This structure imparts distinct chemical and biological properties compared to other similar compounds. For example, the presence of the amine group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-6-2-3-7(8,4-6)5-9-6;/h2-5,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFRJAMGWSNBTH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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